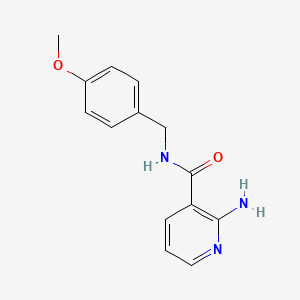
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring.
Mécanisme D'action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide, also known as N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin . The inhibition of these enzymes leads to a decrease in the production of these inflammatory mediators, resulting in anti-inflammatory effects .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of inflammatory mediators such as prostaglandins . This disruption can lead to downstream effects such as a reduction in inflammation and pain.
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators . This reduction can lead to a decrease in inflammation and associated symptoms such as pain .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Some benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain benzothiazole derivatives have been found to induce apoptosis in cancer cells .
Molecular Mechanism
Some benzothiazole derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches to minimize environmental impact. These methods include the use of recyclable catalysts and microwave irradiation to achieve high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-arylbenzothiazole
- Benzothiazole-based sulfonamides
Uniqueness
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to its specific structure, which combines the benzothiazole and oxazole rings.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONTJVLAOIAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6517682.png)
![3-(2-methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517691.png)
![3-(2-methoxyethyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517704.png)
![3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6517707.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517715.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517719.png)
![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)
![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)

![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517796.png)
